Caerin 2.1
説明
Caerin 2.1 is a cationic antimicrobial peptide (AMP) originally identified in the skin secretions of Litoria tree frogs. It belongs to the caerin family, which is characterized by amphipathic α-helical structures that enable membrane disruption and antimicrobial activity . Bioinformatic analysis reveals that this compound consists of 25 amino acids, with a theoretical isoelectric point (pI) of 9.99, a net charge of +2, and a hydrophobic profile. Its secondary structure comprises α-helical regions, β-sheets, and random coils, suggesting a unique mechanism of action compared to other caerin peptides . Unlike the extensively studied Caerin 1.1 and 1.9, this compound is classified as a hybrid peptide due to sequence variations that may influence its biological activity .
特性
生物活性 |
Antibacterial |
|---|---|
配列 |
GLVSSIGRALGGLLADVVKSKGQPA |
製品の起源 |
United States |
類似化合物との比較
Key Findings :
- Caerin 1.1 and 1.9 demonstrate broad-spectrum activity, while Caerin 1.4 shows strain-specific efficacy due to reduced hydrophobicity from serine substitutions .
2.3. Selectivity and Toxicity
- Lactobacilli Protection : Caerin 1.9 spares protective vaginal Lactobacillus species at inhibitory concentrations (≤25 µM), unlike Caerin 1.3 and 1.4, which exhibit reduced activity .
- Cancer Cell Selectivity: Caerin 1.1 and 1.9 inhibit tumor cells (e.g., TC-1, A549 NSCLC) without harming normal epithelial cells, likely via interactions with aberrant cell membranes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
